molecular formula C13H17ClN2O2 B11051778 N-({[4-(propan-2-yl)phenyl]carbamoyl}oxy)propanimidoyl chloride

N-({[4-(propan-2-yl)phenyl]carbamoyl}oxy)propanimidoyl chloride

Cat. No.: B11051778
M. Wt: 268.74 g/mol
InChI Key: KGXGIBGBLJSDEY-UHFFFAOYSA-N
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Description

N-({[4-(propan-2-yl)phenyl]carbamoyl}oxy)propanimidoyl chloride is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of both carbamoyl and imidoyl chloride groups makes it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[4-(propan-2-yl)phenyl]carbamoyl}oxy)propanimidoyl chloride typically involves multiple steps. One common method starts with the reaction of 4-(propan-2-yl)aniline with phosgene to form the corresponding carbamoyl chloride. This intermediate is then reacted with propanimidoyl chloride under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

N-({[4-(propan-2-yl)phenyl]carbamoyl}oxy)propanimidoyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The imidoyl chloride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of new derivatives.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

    Hydrolysis: Acidic or basic conditions can be used to facilitate hydrolysis. For example, hydrochloric acid or sodium hydroxide solutions are commonly employed.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Substitution Reactions: The major products are substituted carbamoyl derivatives.

    Hydrolysis: The major products are carboxylic acids and amines.

    Oxidation and Reduction: The products depend on the specific conditions but may include various oxidized or reduced forms of the original compound.

Scientific Research Applications

N-({[4-(propan-2-yl)phenyl]carbamoyl}oxy)propanimidoyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its reactivity makes it suitable for creating a variety of derivatives.

    Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, for studying their functions and interactions.

    Industry: It can be used in the production of specialty chemicals, including agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-({[4-(propan-2-yl)phenyl]carbamoyl}oxy)propanimidoyl chloride exerts its effects depends on its interaction with molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-({[4-(methyl)phenyl]carbamoyl}oxy)propanimidoyl chloride
  • N-({[4-(ethyl)phenyl]carbamoyl}oxy)propanimidoyl chloride
  • N-({[4-(tert-butyl)phenyl]carbamoyl}oxy)propanimidoyl chloride

Uniqueness

N-({[4-(propan-2-yl)phenyl]carbamoyl}oxy)propanimidoyl chloride is unique due to the presence of the propan-2-yl group, which can influence its reactivity and interactions with other molecules. This structural feature may confer specific properties that are not observed in similar compounds, making it valuable for certain applications.

Properties

Molecular Formula

C13H17ClN2O2

Molecular Weight

268.74 g/mol

IUPAC Name

(1-chloropropylideneamino) N-(4-propan-2-ylphenyl)carbamate

InChI

InChI=1S/C13H17ClN2O2/c1-4-12(14)16-18-13(17)15-11-7-5-10(6-8-11)9(2)3/h5-9H,4H2,1-3H3,(H,15,17)

InChI Key

KGXGIBGBLJSDEY-UHFFFAOYSA-N

Canonical SMILES

CCC(=NOC(=O)NC1=CC=C(C=C1)C(C)C)Cl

Origin of Product

United States

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